molecular formula C16H11N3 B1662342 Paprotrain CAS No. 57046-73-8

Paprotrain

Cat. No. B1662342
CAS RN: 57046-73-8
M. Wt: 245.28 g/mol
InChI Key: YMYYQRZCCKBFBE-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paprotrain is a selective, cell-permeable MKLP-2 inhibitor . It inhibits the ATPase activity of MKLP-2 and Aurora B . It has IC50 values of 1.35 and 0.83 µM for basal and microtubule-stimulated activity respectively . It also shows a moderate inhibition activity on DYRK1A .


Molecular Structure Analysis

The molecular formula of Paprotrain is C16H11N3 . The molecular weight is 245.28 . The SMILES representation is N#C/C(C1=CNC2=CC=CC=C21)=C\\C3=CN=CC=C3 .


Physical And Chemical Properties Analysis

Paprotrain is a solid substance . It is soluble in DMSO to 5 mM . It is light sensitive and should be stored under desiccating conditions .

Scientific Research Applications

MKLP-2 Inhibition and Cellular Division

  • Paprotrain, identified as a kinesin-specific MKLP-2 inhibitor, has significant implications in cellular biology. It impairs the relocation of Aurora B and survivin from centromeres to the central spindle, leading to binucleated cells, a phenotype similar to RNA interference-mediated depletion of MKLP-2. This disruption in the mitotic spindle function highlights its potential in studying cell division mechanisms and related disorders (Tcherniuk et al., 2010).

Development of CNS Kinase Inhibitors

  • Research starting from Paprotrain led to the creation of a potent nanomolar inhibitor of the kinase DYRK1A, along with several families of compounds targeting protein kinases involved in neurodegenerative disorders like Alzheimer's disease. This showcases Paprotrain's role in the development of multi-targeted and selective central nervous system (CNS) kinase inhibitors (Labrière et al., 2016).

Potential in Cancer Chemotherapy

  • Paprotrain and its analogs, through the inhibition of Mitotic kinesin-like protein 2 (MKLP-2), exhibit potential as therapeutic targets in cancer chemotherapy. Its ability to induce binucleated cells due to cytokinesis failure presents a novel mechanism to target cancer cells. The development of more potent paprotrain analogs further strengthens its viability as a cancer drug target (Labrière et al., 2016).

Enhanced Antitumor Activity

  • BKS0349, a potent analogue of Paprotrain, demonstrates high antitumor activity in various human cancer cell models. Its selectivity and potency make it a promising candidate for cancer treatment, emphasizing the therapeutic potential of Paprotrain derivatives in oncology (Collette et al., 2017)

Safety And Hazards

Paprotrain is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(Z)-2-(1H-indol-3-yl)-3-pyridin-3-ylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3/c17-9-13(8-12-4-3-7-18-10-12)15-11-19-16-6-2-1-5-14(15)16/h1-8,10-11,19H/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYYQRZCCKBFBE-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=CC3=CN=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C(=C/C3=CN=CC=C3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paprotrain

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Paprotrain
Reactant of Route 2
Paprotrain
Reactant of Route 3
Paprotrain
Reactant of Route 4
Paprotrain
Reactant of Route 5
Paprotrain

Citations

For This Compound
96
Citations
C Labrière, SK Talapatra, S Thoret, C Bougeret… - Bioorganic & Medicinal …, 2016 - Elsevier
… key chemical elements in the paprotrain family necessary for … 9a that is more potent than paprotrain. In addition, in vitro … potent paprotrain analog is also more active than paprotrain …
Number of citations: 20 www.sciencedirect.com
J Liu, QC Wang, XS Cui, ZB Wang, NH Kim… - Reproductive Biology …, 2013 - Springer
… paprotrain, a specific inhibitor of MKlp2, resulted in polar body extrusion failure. This could be rescued after rescuing oocytes from paprotrain … after the inhibition of MKlp2 by paprotrain. …
Number of citations: 17 link.springer.com
C Labrière, O Lozach, M Blairvacq, L Meijer… - European Journal of …, 2016 - Elsevier
Starting from a known compound, identified as the first inhibitor of the kinesin MKLP-2 and named Paprotrain, we have investigated its reactivity to produce through photochemistry a …
Number of citations: 16 www.sciencedirect.com
S Tcherniuk, DA Skoufias, C Labriere… - Angewandte …, 2010 - Wiley Online Library
… We conclude that paprotrain is a new … of paprotrain, the normal PRC1 localization pattern in anaphase was observed (Figure 3 b, right images). Therefore, we conclude that paprotrain …
Number of citations: 63 onlinelibrary.wiley.com
Y Collette, S Miserey-Lenkei, C Guillou, D Carniato… - Cancer Research, 2017 - AACR
… Paprotrain, a new synthetic compound, as the first selective MKLP2 inhibitor 2 . Recently, we obtained Paprotrain … characterization of BKS0349, a new potent analogue of Paprotrain. …
Number of citations: 1 aacrjournals.org
H Morita, A Matsuoka, J Kida, H Tabata… - International journal of …, 2018 - Springer
… A small chemical compound paprotrain is known to inhibit … 4a, highdoses of paprotrain suppressed the growth of HL60 … by paprotrain treatment and that 10–20 µM paprotrain treatment …
Number of citations: 14 link.springer.com
Y Zhang, J Liu, X Peng, CC Zhu, J Han, J Luo, R Rui - PLoS One, 2014 - journals.plos.org
… Using a specific inhibitor Paprotrain, we found that KIF20A inhibition caused the failure … Paprotrain treatment of porcine oocytes For Paprotrain treatment, the KIF20A inhibitor Paprotrain …
Number of citations: 19 journals.plos.org
SK Talapatra - 2012 - theses.gla.ac.uk
… of the MKLP-2 inhibitor paprotrain was carried out using 135 analogues. This required extensive biochemical screening against MKLP-2 to identify more potent analogues of paprotrain. …
Number of citations: 2 theses.gla.ac.uk
M Nakamura, A Takano, PM Thang… - International …, 2020 - spandidos-publications.com
… performed 24 h following paprotrain treatment revealed that … the number of cells without paprotrain treatment (population of … paprotrain treatment divided regularly, whereas paprotrain …
Number of citations: 31 www.spandidos-publications.com
VA Copello, KL Burnstein - Oncogene, 2022 - nature.com
… with small molecule inhibitors such as paprotrain [10]. … of paprotrain or vehicle control for 48 h. Dunnett’s multiple comparisons test was used to measure significance between paprotrain …
Number of citations: 11 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.